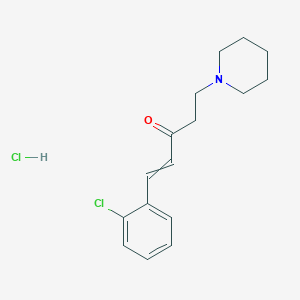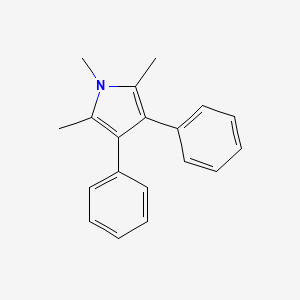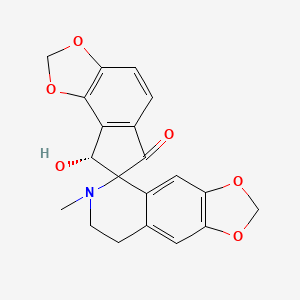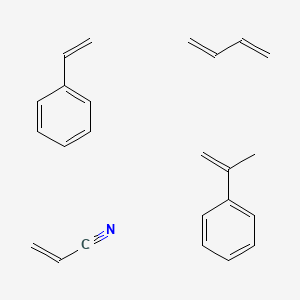
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid is a complex organic compound that consists of three distinct chemical entities: benzene-1,3-dicarboxylic acid, 2,2-dimethylpropane-1,3-diol, and terephthalic acid. This compound is notable for its applications in the production of polyesters and other polymeric materials. The molecular formula for this compound is C21H24O10, and it has a molecular weight of 436.409 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid typically involves the esterification reaction between benzene-1,3-dicarboxylic acid and 2,2-dimethylpropane-1,3-diol in the presence of terephthalic acid. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions typically involve elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid undergoes several types of chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Oxidation: The conversion of alcohol groups to carboxylic acids or ketones.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, elevated temperatures.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Polyesters and other polymeric materials.
Hydrolysis: Benzene-1,3-dicarboxylic acid and 2,2-dimethylpropane-1,3-diol.
Oxidation: Carboxylic acids and ketones
Applications De Recherche Scientifique
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyesters and other polymeric materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biodegradable medical implants and devices.
Industry: Utilized in the production of high-performance plastics and resins
Mécanisme D'action
The mechanism of action of benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid primarily involves its ability to form ester bonds, which are crucial in the formation of polyesters. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in these reactions are typically catalyzed by acidic or basic conditions, which facilitate the formation and breakdown of ester bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid is unique due to its combination of three distinct chemical entities, which imparts specific properties such as enhanced stability and reactivity. This makes it particularly valuable in the production of high-performance polyesters and other polymeric materials .
Propriétés
Numéro CAS |
25214-38-4 |
|---|---|
Formule moléculaire |
C21H24O10 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid |
InChI |
InChI=1S/2C8H6O4.C5H12O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7/h2*1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3 |
Clé InChI |
YMPNIJDQYQSALR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
Numéros CAS associés |
25214-38-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


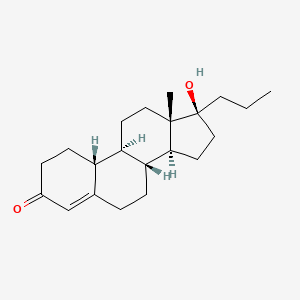
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)
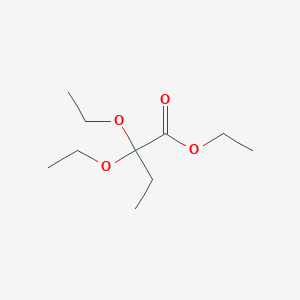
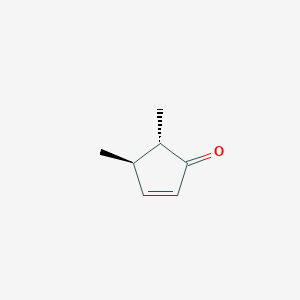
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
